(S)-3-(1-Aminoethyl)-2-bromophenol
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Overview
Description
(S)-3-(1-Aminoethyl)-2-bromophenol is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a bromine atom and an aminoethyl group attached to a phenol ring, making it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-2-bromophenol typically involves the asymmetric synthesis of α-chiral primary amines. One common method includes the catalytic asymmetric synthesis using pre-prepared or in situ formed NH imines . Another approach involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable routes such as the hydrogenation of nitriles and reductive amination, which are atom-economical and cost-effective . These methods ensure high selectivity and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminoethyl)-2-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Phenol derivatives without the bromine atom.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(1-Aminoethyl)-2-bromophenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminoethyl)-2-bromophenol involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Aminoethyl)phenol: Similar structure but with the aminoethyl group at the para position.
(S)-4-(1-Aminoethyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
(S)-3-(1-Aminoethyl)-2-bromophenol is unique due to the presence of both a bromine atom and an aminoethyl group on the phenol ring. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H10BrNO |
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Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)6-3-2-4-7(11)8(6)9/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
JVJVDBFCOOAIRQ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)O)Br)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)O)Br)N |
Origin of Product |
United States |
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